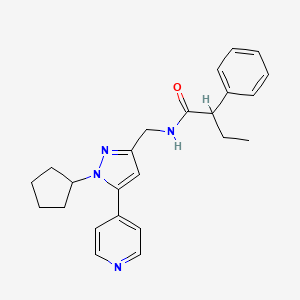
3-amino-2,7,8-trimethylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-amino-2,7,8-trimethylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C11H13N3O . Its molecular weight is 203.24 .
Molecular Structure Analysis
The molecular structure of “3-amino-2,7,8-trimethylquinazolin-4(3H)-one” consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
1. Potential Antimalarial Agent
3-Amino-2,7,8-trimethylquinazolin-4(3H)-one derivatives have shown promise as antimalarial agents. Researchers discovered that these compounds can inhibit plasmepsins, which are crucial enzymes in the malaria-causing Plasmodium falciparum's digestive vacuole. Some derivatives exhibited significant growth inhibition of Plasmodium falciparum in cell-based assays, suggesting their potential as leads for antimalarial drug development (Rasina et al., 2016).
2. Enzyme Inhibition Properties
Quinazolinone derivatives, including 3-amino-2,7,8-trimethylquinazolin-4(3H)-one, have been studied for their enzyme inhibition properties. They have shown inhibitory effects on metabolic enzymes such as α-glucosidase, acetylcholinesterase, and human carbonic anhydrases. These properties highlight their potential applications in treating various metabolic and neurological disorders (Tokalı et al., 2021).
3. Synthesis of Quinazolinone Derivatives
Studies have focused on the synthesis of quinazolinone derivatives, including 3-amino-2,7,8-trimethylquinazolin-4(3H)-one, using various catalysts and methods. These synthetic routes are crucial for creating diverse quinazolinone-based compounds, potentially useful in pharmaceutical and chemical research (Niknam et al., 2011).
4. Antimicrobial Activity
Derivatives of 3-amino-2,7,8-trimethylquinazolin-4(3H)-one have been evaluated for their antimicrobial properties. Some compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents (Ramana et al., 2016).
5. Organocatalytic Applications
The compound has been explored as an organocatalyst for the synthesis of tertiary amines. This application is significant in organic chemistry, where it can facilitate various synthetic reactions (Thakur et al., 2018).
properties
IUPAC Name |
3-amino-2,7,8-trimethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-6-4-5-9-10(7(6)2)13-8(3)14(12)11(9)15/h4-5H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLZUBHSMBGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2,7,8-trimethylquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

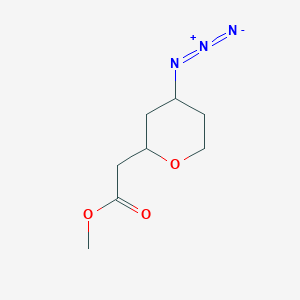
![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)
![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)
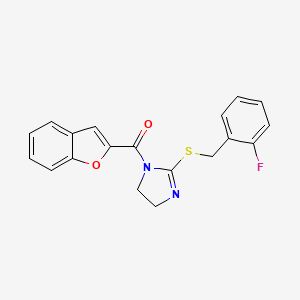
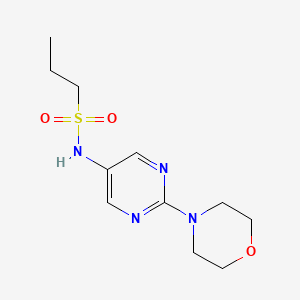
![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate](/img/structure/B2769618.png)
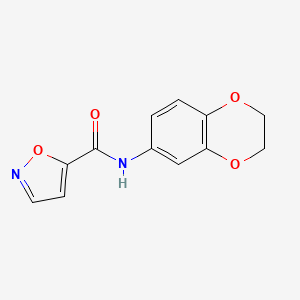
![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)
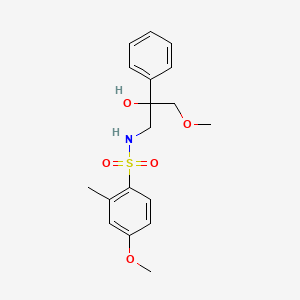
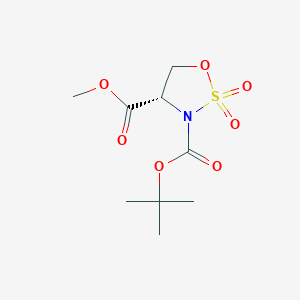
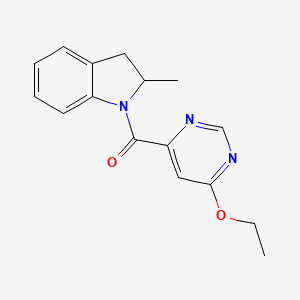
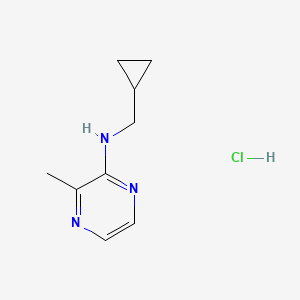
![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)
